molecular formula C8H8BrNO2 B15251330 Methyl 2-bromo-2-(pyridin-4-yl)acetate

Methyl 2-bromo-2-(pyridin-4-yl)acetate

Cat. No.: B15251330
M. Wt: 230.06 g/mol
InChI Key: BIPMVVBJWMGWPZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(pyridin-4-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-(pyridin-4-yl)acetate.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-2-(pyridin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(pyridin-4-yl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-(pyridin-2-yl)acetate: A similar compound with the bromine atom at the 2-position of the pyridine ring.

    Methyl 2-chloro-2-(pyridin-4-yl)acetate: A chloro derivative with similar reactivity and applications.

    Methyl 2-iodo-2-(pyridin-4-yl)acetate: An iodo derivative that can undergo similar substitution and reduction reactions.

Uniqueness

Methyl 2-bromo-2-(pyridin-4-yl)acetate is unique due to its specific reactivity profile and the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,1H3

InChI Key

BIPMVVBJWMGWPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)Br

Origin of Product

United States

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